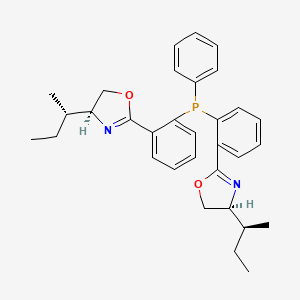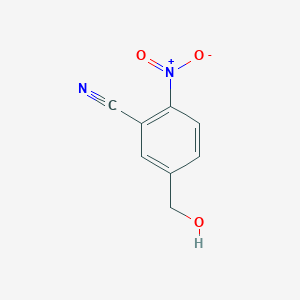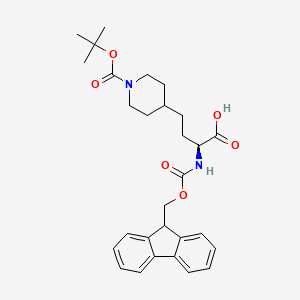![molecular formula C16H9BrO B8193702 3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)
3-Bromonaphtho[2,3-b]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromonaphtho[2,3-b]benzofuran is an organic compound with the molecular formula C16H9BrO. It is a polycyclic aromatic compound that contains a bromine atom at the 3-position of the naphtho[2,3-b]benzofuran structure. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphtho[2,3-b]benzofuran typically involves the bromination of naphtho[2,3-b]benzofuran. One common method is the electrophilic aromatic substitution reaction, where naphtho[2,3-b]benzofuran is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromonaphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding reduced derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of naphtho[2,3-b]benzofuran can be obtained.
Oxidation Products: Oxidation typically yields quinones or other oxygenated polycyclic aromatic compounds.
Reduction Products: Reduction leads to the formation of hydrogenated derivatives of naphtho[2,3-b]benzofuran.
Applications De Recherche Scientifique
3-Bromonaphtho[2,3-b]benzofuran has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromonaphtho[2,3-b]benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom at the 3-position can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]benzofuran: The parent compound without the bromine substituent.
3-Chloronaphtho[2,3-b]benzofuran: Similar structure with a chlorine atom instead of bromine.
3-Iodonaphtho[2,3-b]benzofuran: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromonaphtho[2,3-b]benzofuran is unique due to the presence of the bromine atom, which imparts distinct physicochemical properties such as increased reactivity and specific electronic effects. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
IUPAC Name |
3-bromonaphtho[2,3-b][1]benzofuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXKCGFKPLRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)








